N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-3-CHLOROBENZAMIDE
Description
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-3-CHLOROBENZAMIDE is a complex organic compound that belongs to the class of pyrazoloquinolines.
Properties
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-2-3-11-26-20-17(13-14-7-4-5-10-18(14)23-20)19(25-26)24-21(27)15-8-6-9-16(22)12-15/h4-10,12-13H,2-3,11H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDJBYVLDFGVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-3-CHLOROBENZAMIDE typically involves multi-step reactions. One common method includes the Friedländer condensation, which involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of a base to form the quinoline core . The final step involves the attachment of the butyl group and the 3-chlorobenzamide moiety under specific reaction conditions .
Industrial Production Methods
This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-3-CHLOROBENZAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-3-CHLOROBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-3-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription . The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Shares the core structure but lacks the butyl and 3-chlorobenzamide groups.
N-(4-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine: Another quinoline derivative with different substituents.
Uniqueness
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-3-CHLOROBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the butyl group and the 3-chlorobenzamide moiety enhances its lipophilicity and potential interactions with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
